4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRPRIFQUMITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684962 | |
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261776-71-9 | |
| Record name | 3-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Diffraction Based Structural Investigations of 4 Cyano 3 Hydroxy 4 Trifluoromethoxy Biphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Characterization
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy serves as a powerful tool for the characterization of the trifluoromethoxy (-OCF₃) group in 4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this technique provides precise information about the electronic environment of the fluorine atoms.
The trifluoromethoxy group in the target molecule is anticipated to exhibit a sharp singlet in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet is highly sensitive to the electronic effects of the substituents on the biphenyl (B1667301) rings. The presence of the electron-donating hydroxyl group and the electron-withdrawing cyano group influences the electron density around the trifluoromethoxy moiety, thereby affecting its chemical shift. Based on data for structurally similar aromatic compounds, the chemical shift for the -OCF₃ group is expected to be in a characteristic range.
Table 1: Predicted ¹⁹F NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₃ | -58 to -62 | Singlet |
| Note: The predicted chemical shift is relative to a standard reference (e.g., CFCl₃) and may vary depending on the solvent and other experimental conditions. |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition and elucidating the fragmentation pathways of this compound. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.
The calculated exact mass of this compound (C₁₄H₈F₃NO₂) is 295.0480 g/mol . Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation pattern would likely involve the initial loss of stable neutral molecules or radical species.
Key Predicted Fragmentation Pathways:
Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion with a mass of 267.0532 g/mol .
Loss of CF₃: Cleavage of the C-O bond in the trifluoromethoxy group could result in the loss of a trifluoromethyl radical, yielding a fragment at m/z 226.0504.
Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings can rupture, leading to characteristic ions corresponding to the substituted phenyl moieties.
Loss of HCN: The cyano group can be eliminated as hydrogen cyanide, resulting in a fragment ion at m/z 268.0558.
Table 2: Predicted HRMS Fragmentation Data
| Fragment Ion | Proposed Formula | Calculated m/z |
| [M]⁺ | C₁₄H₈F₃NO₂ | 295.0480 |
| [M-CO]⁺ | C₁₃H₈F₃NO | 267.0532 |
| [M-CF₃]⁺ | C₁₃H₈NO₂ | 226.0504 |
| [M-HCN]⁺ | C₁₃H₈F₃O₂ | 268.0558 |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from crystallographic data of analogous compounds. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces. For substituted biphenyls, this angle typically ranges from 20° to 50°.
The intermolecular interactions are expected to be dominated by hydrogen bonding and π–π stacking. The hydroxyl group is a potent hydrogen bond donor and is likely to form strong intermolecular hydrogen bonds with the cyano group or the oxygen of the trifluoromethoxy group of neighboring molecules. These interactions play a crucial role in the formation of a stable, three-dimensional crystal lattice. The aromatic rings of the biphenyl system are expected to engage in π–π stacking interactions, further stabilizing the crystal packing.
Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions
| Parameter | Predicted Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Dihedral Angle (between phenyl rings) | 25° - 45° |
| Dominant Intermolecular Interactions | Hydrogen bonding (O-H···N≡C), π–π stacking |
An exploration into the theoretical and computational chemistry of this compound reveals significant insights into its molecular structure, reactivity, and dynamic behavior. Computational methods serve as a powerful lens for examining the intricate electronic and conformational properties of this complex biphenyl derivative.
Chemical Reactivity and Transformation Pathways of 4 Cyano 3 Hydroxy 4 Trifluoromethoxy Biphenyl
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings
The biphenyl scaffold of the molecule contains two phenyl rings with different substitution patterns, leading to distinct reactivities towards aromatic substitution.
Ring A (Substituted with -OH and -CN): This ring is subject to competing electronic effects. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C6, and C4). libretexts.orglibretexts.org Conversely, the cyano group is a strong deactivating group, directing electrophiles to the meta position (C5 and C2). libretexts.orglibretexts.org
In electrophilic aromatic substitution (SEAr), the activating nature of the hydroxyl group typically dominates. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho to the hydroxyl group (C2 and C6), which are simultaneously meta to the cyano group. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Ring B (Substituted with -OCF3): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful negative inductive effect). This effect deactivates the ring toward electrophilic attack. nih.govnih.gov The oxygen atom's lone pairs can participate in resonance, which would direct ortho and para, but the inductive effect is overwhelmingly dominant, making the -OCF3 group a meta-director. libretexts.org Consequently, electrophilic substitution on this ring is significantly slower than on Ring A and would occur at the C3' and C5' positions.
Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, an aromatic ring typically requires strong electron-withdrawing groups and a good leaving group (like a halogen). masterorganicchemistry.comlibretexts.orglibretexts.org While both rings in 4-cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl are rendered electron-poor by the -CN and -OCF3 groups, the molecule lacks a conventional leaving group. Therefore, SNAr reactions are unlikely under standard conditions but might be forced under extreme temperatures or pressures, or via a benzyne (B1209423) mechanism. The presence of electron-withdrawing groups ortho or para to a potential leaving group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the reaction. libretexts.orglibretexts.org
| Ring | Substituents | Overall Effect | Predicted Position of Substitution | Governing Factors |
|---|---|---|---|---|
| A | 3-OH, 4-CN | Activated | C2, C6 | Dominant activating, ortho, para-directing effect of the -OH group. |
| B | 4'-OCF3 | Deactivated | C3', C5' | Dominant deactivating, meta-directing inductive effect of the -OCF3 group. |
Oxidation Reactions of the Hydroxyl Group and its Impact on Compound Stability
The phenolic hydroxyl group is susceptible to oxidation. The reaction can proceed through various pathways depending on the oxidant and reaction conditions, potentially forming phenoxy radicals, benzoquinones, or polymeric products. cdnsciencepub.comnih.gov
Mild oxidation, for instance with reagents like Fremy's salt or under enzymatic conditions, could generate a phenoxy radical. This radical is resonance-stabilized but highly reactive, potentially leading to dimerization or polymerization, resulting in complex mixtures of higher molecular weight compounds. nih.gov
Stronger oxidizing agents, such as chromic acid or Fenton's reagent, can oxidize the phenol (B47542) to a quinone-type structure. nih.gov In this case, oxidation would likely yield 4-cyano-1,2-benzoquinone derivatives. The formation of such oxidized species can significantly alter the compound's electronic properties and stability, often leading to colored products. nih.gov The stability of the parent compound is thus limited in oxidative environments, with the phenol moiety being the primary site of degradation.
Reduction Reactions of the Cyano Group and Potential Transformations of the Biphenyl Core
The cyano and biphenyl moieties can undergo reduction under different conditions.
Reduction of the Cyano Group: The cyano group is readily reduced to a primary amine (aminomethyl group, -CH2NH2). This transformation can be achieved using various reducing agents.
Catalytic Hydrogenation: Using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere.
Chemical Reduction: Using strong hydride reagents such as lithium aluminum hydride (LiAlH4) followed by an aqueous workup.
This reduction converts the electron-withdrawing nitrile into an electron-donating aminomethyl group, which would fundamentally change the reactivity of Ring A.
Reduction of the Biphenyl Core: The aromatic rings of the biphenyl core are thermodynamically stable and their reduction requires more forcing conditions than for isolated double bonds. libretexts.org Catalytic hydrogenation at high pressures and temperatures, often with catalysts like Rhodium on carbon (Rh/C) or Ruthenium, can reduce the aromatic rings to a cyclohexyl system. organic-chemistry.org This would result in the formation of 4-cyano-3-hydroxy-4'-(trifluoromethoxy)bicyclohexyl. It is possible to achieve selective reduction of one ring over the other, depending on the catalyst and conditions, though this can be challenging. Under milder hydrogenation conditions, other functional groups (like the cyano group) would likely be reduced preferentially over the aromatic rings. libretexts.org
| Functional Group | Reaction Conditions | Product Functional Group | Reference Method |
|---|---|---|---|
| Cyano (-CN) | H2 / Raney Ni or LiAlH4 | Aminomethyl (-CH2NH2) | Standard nitrile reduction |
| Aromatic Rings | High pressure H2 / Rh-C | Cyclohexyl Rings | Birch Reduction / Catalytic Hydrogenation libretexts.orgorganic-chemistry.org |
Reactions Involving the Trifluoromethoxy Group, including Cleavage or Rearrangement
Reactions that form the aryl-OCF3 bond, such as the deoxyfluorination of phenol fluoroformates with reagents like sulfur tetrafluoride (SF4), require harsh conditions (e.g., high temperatures), underscoring the stability of the resulting bond. nih.gov Direct cleavage of the Ar-OCF3 bond to regenerate the parent phenol is not a synthetically viable reaction under normal laboratory conditions.
Derivatization Strategies for Synthetic Diversification and Functional Group Interconversions
The functional groups of this compound offer several handles for synthetic modification.
Derivatization of the Hydroxyl Group: The phenolic -OH group is the most versatile site for derivatization.
Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) can produce a variety of ethers, altering the compound's polarity and solubility. google.com
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters, which can be used as protecting groups or to introduce new functionalities.
Transformations of the Cyano Group:
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, typically requiring heat.
Conversion to Heterocycles: The cyano group can react with reagents like sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid.
Post-Reduction Derivatization: The product of cyano group reduction, the aminomethyl derivative, can undergo a wide range of reactions typical of primary amines, such as acylation to form amides or reaction with aldehydes and ketones to form imines.
Investigation of Reaction Kinetics and Mechanistic Pathways (e.g., Reaction Mechanisms of Related Suzuki-Miyaura Couplings)
The synthesis of unsymmetrical biphenyls like this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura coupling. wikipedia.orgmdpi.com This reaction involves the coupling of an organoboron compound with an organohalide.
The synthesis would likely involve one of two routes:
Coupling of (4-cyano-3-hydroxyphenyl)boronic acid with 1-halo-4-(trifluoromethoxy)benzene .
Coupling of (4-(trifluoromethoxy)phenyl)boronic acid with a 2-halo-4-cyanophenol .
The catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps: wikipedia.orglibretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a palladium(II) complex. This step is often rate-determining, and its kinetics are influenced by the halide (I > Br > Cl) and the electronic nature of the aryl halide.
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the biphenyl product and regenerating the palladium(0) catalyst. This step is typically fast and irreversible. libretexts.org
Advanced Applications and Research Utility of 4 Cyano 3 Hydroxy 4 Trifluoromethoxy Biphenyl in Chemical Sciences
Role as a Key Building Block in Complex Organic Synthesis
Information regarding the utility of 4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl as a foundational element in the construction of more complex organic molecules is not present in the available literature.
Development of Novel Functional Materials, including Liquid Crystals and Optoelectronic Materials
There are no current research findings or patents that link this compound to the development of liquid crystals or optoelectronic materials. While similar biphenyl (B1667301) structures are known for these applications, no data exists for this specific compound.
Utilization as a Precursor in the Synthesis of More Complex Molecular Architectures and Intermediates
The role of this compound as a precursor or intermediate in the synthesis of other complex molecules is not documented in accessible scientific records.
Application as a Chemical Probe for Investigating Molecular Interactions in Chemical Biology
There is no information to suggest that this compound has been developed or utilized as a chemical probe for studies in chemical biology.
Design of Ligands and Reagents in Homogeneous and Heterogeneous Catalysis
The potential application of this compound in the design of ligands or reagents for catalytic processes has not been reported in the scientific literature.
Structure Activity Relationship Sar and Mechanistic Insights in Analogous Systems Chemical Focus
Influence of the Trifluoromethoxy Group on Electronic, Steric, and Hydrophobic Properties of Biphenyls
The trifluoromethoxy (-OCF₃) group, positioned at the 4'-position of the biphenyl (B1667301) core, is a critical modulator of the molecule's physicochemical properties. Its influence stems from the strong electronegativity of the fluorine atoms, which profoundly affects the electronic, steric, and hydrophobic character of the molecule.
Electronic Properties: The trifluoromethoxy group is a potent electron-withdrawing group due to the inductive effect of the three fluorine atoms. This effect decreases the electron density on the oxygen atom and the attached phenyl ring. mdpi.com Unlike the related trifluoromethyl (-CF₃) group, which is also strongly electron-withdrawing, the -OCF₃ group possesses a lone pair of electrons on the oxygen atom that can participate in resonance, although this effect is significantly diminished by the fluorine atoms. This unique electronic profile enhances the metabolic stability of compounds by making the O–C bond more resistant to enzymatic oxidation by enzymes like CYP450. mdpi.com
Steric and Hydrophobic Properties: The trifluoromethoxy group is bulkier than a methyl or methoxy (B1213986) group, contributing to steric hindrance that can influence molecular conformation and interactions. mdpi.com It significantly increases the lipophilicity (hydrophobicity) of the molecule, a property often quantified by the logarithm of the partition coefficient (logP). This enhanced lipophilicity can improve a molecule's ability to permeate biological membranes. mdpi.com The combination of lipophilicity and metabolic stability makes the -OCF₃ group a valuable substituent in medicinal chemistry. For example, in the drug Riluzole, the trifluoromethoxy group enhances lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier. mdpi.com
| Property | Influence of Trifluoromethoxy (-OCF₃) Group |
| Electronic Effect | Strong electron-withdrawing (inductive effect) |
| Steric Profile | Bulkier than methyl or methoxy groups, causing steric hindrance |
| Hydrophobicity | Significantly increases lipophilicity (logP) |
| Metabolic Stability | Increases resistance to oxidative degradation mdpi.com |
Impact of the Cyano Group on Electron-Withdrawing Effects and Dipole Interactions within the Biphenyl System
The cyano (-C≡N) group at the 4-position exerts a powerful influence on the electronic landscape of the biphenyl system through its distinct properties.
Electron-Withdrawing Effects: The cyano group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov This is due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom, which creates a significant dipole moment with the nitrogen at the negative end. This strong inductive effect withdraws electron density from the phenyl ring it is attached to. The presence of two potent electron-withdrawing groups, the cyano and trifluoromethoxy groups, in a compound like 4-Cyano-4'-(trifluoromethyl)biphenyl, results in unique electronic characteristics. The cumulative effect can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. rsc.org
Dipole and Intermolecular Interactions: The linear structure and charge separation of the cyano group contribute to strong dipole-dipole interactions. The nitrogen atom, with its lone pair of electrons and negative electrostatic potential, can act as a hydrogen bond acceptor or an electron donor in other noncovalent interactions. nih.govnih.gov Furthermore, the π-system of the C≡N triple bond can engage in π-hole interactions with nucleophiles. nih.gov When multiple cyano groups are present in a molecule, they can collectively create a region of positive electrostatic potential, enabling strong noncovalent bonds with Lewis bases. nih.govresearchgate.net
| Feature | Impact of Cyano (-C≡N) Group |
| Electronic Nature | Strongly electron-withdrawing nih.gov |
| Dipole Moment | Induces a significant molecular dipole |
| Intermolecular Bonding | Nitrogen acts as a hydrogen bond acceptor and electron donor nih.govnih.gov |
| π-Interactions | Capable of engaging in π-hole interactions nih.gov |
Role of the Hydroxyl Group in Chemical Reactivity, Hydrogen Bonding, and Intermolecular Interactions
The hydroxyl (-OH) group, located at the 3-position, is a versatile functional group that critically influences the molecule's reactivity and its interactions with its environment.
Chemical Reactivity: The hydroxyl group can act as both a weak acid (proton donor) and a nucleophile. Its presence makes the aromatic ring more susceptible to electrophilic substitution. The oxygen atom's lone pairs can be donated to the ring system, activating it. The acidity of the phenolic proton allows for the formation of phenoxides, which are potent nucleophiles.
Hydrogen Bonding: The -OH group is a quintessential hydrogen-bonding moiety. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs). youtube.com This ability is fundamental to its interaction with other molecules, including solvents and other functional groups within the same or different molecules. nih.govaps.org In bisphenol compounds, intramolecular hydrogen bonding between two hydroxyl groups can significantly increase the strength of an intermolecular hydrogen bond formed with another molecule. nih.gov The formation of stable hydrogen bonds, for instance with protein residues like glutamic acid and arginine, is a key factor in molecular recognition processes. nih.gov
Intermolecular Interactions: Beyond hydrogen bonding, the polar nature of the O-H bond contributes to dipole-dipole interactions, influencing the molecule's solubility and crystal packing. The substitution of an aromatic hydrogen with a hydroxyl group can affect the solvation structure around the molecule. nih.gov
Positional Isomer Effects on the Chemical Behavior and Properties of Biphenyl Derivatives
The torsional angle between the two phenyl rings in biphenyl is a key determinant of its conformation. In unsubstituted biphenyl, this angle is approximately 44.4°. wikipedia.org The introduction of substituents, particularly at the ortho positions (2, 2', 6, 6'), can create steric hindrance that restricts rotation around the central C-C bond. researchgate.netyoutube.com This restricted rotation can lead to a phenomenon called atropisomerism, where the molecule becomes chiral and can be resolved into stable enantiomers.
A systematic study on biphenyl amphiphiles demonstrated that altering the substituent positions significantly impacted their antimicrobial potency, particularly against Gram-negative bacteria. nih.gov For instance, a 3,2'-isomer exhibited the strongest efficacy against P. aeruginosa and E. coli, representing a 4- to 8-fold increase in activity compared to the lead compound. nih.gov Similarly, in the context of liquid crystals, the position of functional groups on a biphenyl ester core was shown to directly influence the mesophase properties and thermal stability. researchgate.net
Comparative Analysis of Reactivity and Functional Behavior with Other Substituted Biphenyls
The properties of 4-cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl can be better understood through comparison with other substituted biphenyls. Biphenyl itself is a relatively non-reactive molecule, but the introduction of functional groups dramatically alters its behavior. arabjchem.orgresearchgate.net
Comparison with 4-Cyano-4'-hydroxybiphenyl: This analog lacks the trifluoromethoxy group and the 3-position hydroxyl group of the target molecule. 4-Cyano-4'-hydroxybiphenyl is a well-known intermediate in the synthesis of liquid crystal polymers. google.com Its properties are dominated by the interplay between the electron-withdrawing cyano group and the electron-donating (by resonance) hydroxyl group. The addition of the trifluoromethoxy group in the target molecule would be expected to increase its lipophilicity and metabolic stability while further enhancing its electron-deficient character.
Comparison with Biphenyls Containing Fluoro-Substituents: Fluorine and trifluoromethyl groups are common substituents in pharmacologically active compounds. researchgate.net In one study, the introduction of trifluoromethyl substitutions at the ortho or para positions of a benzyl (B1604629) group attached to an indazole core resulted in reduced biological activity, indicating a high sensitivity to the electronic and steric profile of the substituent. nih.gov Comparative Molecular Field Analysis (CoMFA) on polyhalogenated biphenyls has shown that steric and electrostatic fields are highly predictive of their binding to certain receptors. nih.gov
| Compound | Key Substituents | Predicted Comparative Properties |
| This compound | -CN, -OH, -OCF₃ | High lipophilicity, strong electron-deficient character, H-bonding capability |
| 4-Cyano-4'-hydroxybiphenyl cymitquimica.comechemi.com | -CN, -OH | Lower lipophilicity, serves as a liquid crystal precursor google.com |
| 4-Cyano-4'-(trifluoromethyl)biphenyl | -CN, -CF₃ | Strong electron-withdrawing nature, potential use in organic electronics |
| Polychlorinated Biphenyls (PCBs) | -Cl | Historically used as pesticides, fairly non-reactive arabjchem.org |
Conclusion and Future Research Perspectives on 4 Cyano 3 Hydroxy 4 Trifluoromethoxy Biphenyl
Summary of Current Research Gaps and Emerging Opportunities for Investigation
A thorough review of the existing scientific literature reveals a significant research gap concerning 4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl. To date, there are no specific studies detailing its synthesis, characterization, or application. This absence of information, however, presents a fertile ground for new scientific inquiry. The primary research gaps and emerging opportunities can be summarized as follows:
Fundamental Physicochemical Properties: There is a complete lack of data on the basic physicochemical properties of the compound, including its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS). Characterizing these properties is the first and most crucial step in understanding its behavior.
Electronic and Photophysical Properties: The interplay between the electron-withdrawing cyano and trifluoromethoxy groups and the electron-donating hydroxyl group is expected to result in interesting electronic and photophysical properties. Investigations into its absorption and emission spectra, quantum yield, and solvatochromism are warranted.
Single Crystal X-ray Diffraction: A crystal structure analysis would provide invaluable information about its molecular geometry, intermolecular interactions, and packing in the solid state. This is particularly important for predicting its potential in materials science applications such as liquid crystals or organic semiconductors.
Reactivity and Derivatization: The reactivity of the hydroxyl and cyano groups, as well as the potential for further substitution on the biphenyl (B1667301) rings, has not been explored. Investigating its derivatization could lead to a host of new compounds with tailored properties.
Exploration of Novel Synthetic Strategies for Advanced Biphenyl Derivatives
The synthesis of polysubstituted biphenyls is a well-established field, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a cornerstone. researchgate.net However, the specific substitution pattern of this compound presents a synthetic challenge that invites the exploration of novel and efficient strategies.
Future synthetic efforts could focus on:
Convergent Suzuki-Miyaura Coupling: A promising approach would involve the coupling of a suitably protected 2-cyano-3-hydroxyphenylboronic acid derivative with 4-(trifluoromethoxy)halobenzene. The key challenge lies in the synthesis of the boronic acid precursor.
Post-Coupling Functionalization: An alternative strategy could involve the synthesis of a simpler biphenyl precursor, followed by the introduction of the cyano and hydroxyl groups in the final steps. This might involve directed ortho-lithiation or electrophilic substitution reactions.
Flow Chemistry and High-Throughput Experimentation: The use of microreactor technology could enable the rapid optimization of reaction conditions for the synthesis of this and related biphenyl derivatives, improving yields and reducing reaction times.
Mechanochemical Synthesis: As a greener alternative to traditional solvent-based methods, mechanochemistry could be explored for the key coupling or functionalization steps. acs.org
A comparative table of potential synthetic routes is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| Convergent Suzuki-Miyaura Coupling | High efficiency and functional group tolerance. | Synthesis of the required boronic acid precursor can be complex. |
| Post-Coupling Functionalization | Utilizes simpler starting materials. | Regioselectivity of the functionalization steps can be difficult to control. |
| Flow Chemistry | Rapid optimization, improved safety and scalability. | Requires specialized equipment and expertise. |
| Mechanochemical Synthesis | Environmentally friendly, potentially faster reaction times. | Reaction monitoring and scale-up can be challenging. |
Future Directions for Advanced Materials Science Applications Based on this Chemical Architecture
The unique combination of functional groups in this compound suggests its potential utility in several areas of advanced materials science. Future research should be directed towards exploring these possibilities:
Liquid Crystals: Biphenyl derivatives are a common core structure in liquid crystalline materials. The rigid biphenyl core, combined with the polar cyano group, could lead to the formation of nematic or smectic phases. The trifluoromethoxy group can enhance thermal and chemical stability.
Organic Light-Emitting Diodes (OLEDs): The electronic properties of this compound could make it a candidate for use as an emitter or host material in OLEDs. The trifluoromethoxy group is known to influence the electronic properties of aromatic rings. mdpi.com
Anisotropic Nanomaterials: Functional biphenyl derivatives have been shown to interact specifically with nanoparticles, making them useful as components of anisotropic nanosized composite materials. ivanovo.ac.ru The cyano and hydroxyl groups could provide specific binding sites for nanoparticles.
Organic Semiconductors: The extended π-system of the biphenyl core, modulated by the electron-withdrawing and -donating substituents, could impart semiconductor properties. nih.gov Its potential as a p-type or n-type semiconductor should be investigated.
Prospective for Further Mechanistic and Theoretical Investigations of the Compound's Chemical Behavior
A deeper understanding of the chemical behavior of this compound can be gained through mechanistic and theoretical studies.
Reaction Mechanism Studies: For any new synthetic routes developed, detailed mechanistic studies involving kinetic analysis, isotope labeling, and the identification of intermediates will be crucial for optimizing the reaction and extending its scope.
Intramolecular Interactions: Theoretical studies can elucidate the nature and strength of intramolecular hydrogen bonding between the hydroxyl group and the cyano group, which would significantly impact the compound's conformation and properties.
Excited State Dynamics: Time-resolved spectroscopic techniques combined with quantum chemical calculations can be used to investigate the excited-state dynamics of the molecule, which is essential for understanding its photophysical properties and potential applications in optoelectronics.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 4-Cyano-3-hydroxy-4'-(trifluoromethoxy)biphenyl, and how can reaction parameters be optimized?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for biphenyl derivatives. Key parameters include catalyst selection (e.g., Pd-based systems), solvent polarity, and temperature control. For trifluoromethoxy-substituted analogs, anhydrous conditions and inert atmospheres are critical to prevent hydrolysis of sensitive groups. Post-synthetic purification via column chromatography or recrystallization ensures high yields (>90%) and purity (>95% by HPLC) .
Q. Which analytical techniques are essential for verifying structural integrity and purity?
- Methodology :
- NMR Spectroscopy : Confirm substituent positions (e.g., cyano at C4, hydroxy at C3) and monitor stereochemical integrity.
- HPLC/LC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients.
- XRPD : Identify crystalline phases and rule out amorphous content .
- Data Interpretation : Compare spectral data with PubChem/DSSTox entries (e.g., DTXSID40742679) for validation .
Q. How should stability studies be designed to evaluate degradation under varying storage conditions?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products (e.g., hydrolysis of cyano or trifluoromethoxy groups) via LC-MS. Use amber vials to prevent photodegradation. Evidence from related compounds suggests a shelf life of >12 months at -20°C in anhydrous DMSO .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence pharmacokinetic properties such as bioavailability and metabolic stability?
- Mechanistic Insight : The trifluoromethoxy group enhances lipophilicity (logP ~3.5) and resistance to oxidative metabolism. Comparative studies with non-fluorinated analogs show 2–3x higher plasma exposure in rodent models. Salt formulations (e.g., phosphate salts) further improve aqueous solubility (e.g., 0.5 mg/mL to 2.1 mg/mL) and oral bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Polymorph Screening : Characterize crystalline forms via DSC/TGA to assess thermodynamic stability. Example: A metastable polymorph of a related compound showed 30% lower IC50 in kinase assays compared to the stable form .
- Impurity Profiling : Quantify residual solvents or byproducts (e.g., <0.1% via GC-MS) that may interfere with assay results .
Q. How can computational modeling predict target binding affinity and guide structural optimization?
- Approach :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with Hedgehog pathway proteins (e.g., SMO receptor). The biphenyl core aligns with hydrophobic pockets, while the hydroxy group forms hydrogen bonds with Glu518 .
- QSAR Models : Corolate substituent electronegativity (e.g., cyano vs. methyl) with inhibitory potency (R² >0.85 in training sets) .
Q. What methodologies characterize crystalline polymorphs and their impact on drug efficacy?
- Techniques :
- XRPD : Differentiate polymorphs via unique diffraction patterns (e.g., 2θ = 12.5°, 18.2° for Form I vs. 10.8°, 20.4° for Form II).
- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to link crystal lattice energy (ΔG) with dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
